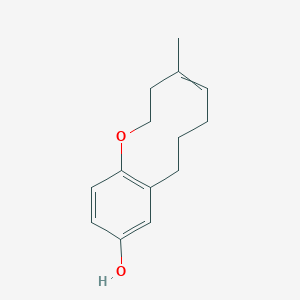
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is a chemical compound belonging to the class of benzoxecins These compounds are characterized by a benzene ring fused to an oxecin ring, which is a seven-membered ring containing an oxygen atom The presence of a hydroxyl group at the 10th position and a methyl group at the 4th position further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxecin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the benzene ring.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction may result in the formation of a fully saturated benzoxecin ring.
Applications De Recherche Scientifique
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoxecin ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol: Lacks the methyl group at the 4th position.
4-methyl-2H-1-benzoxecin-10-ol: Lacks the tetrahydro structure, resulting in a different ring configuration.
Uniqueness
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is unique due to the specific arrangement of its functional groups and the presence of both a hydroxyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol |
InChI |
InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
Clé InChI |
XRPYIGNEYBFIKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCC2=C(C=CC(=C2)O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


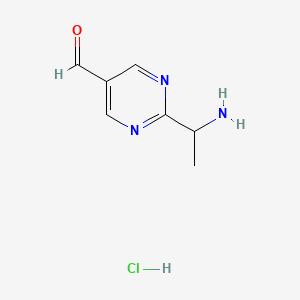
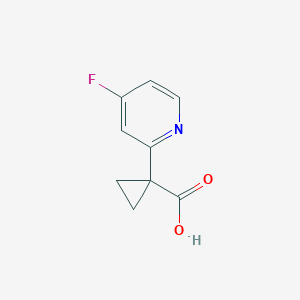

![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)

amine](/img/structure/B15174643.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
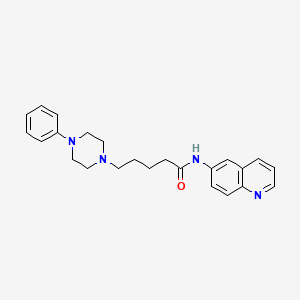
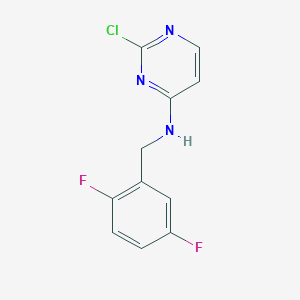
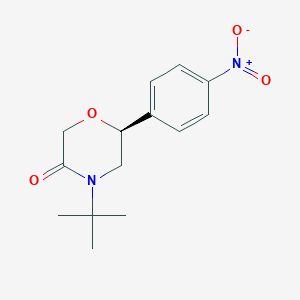
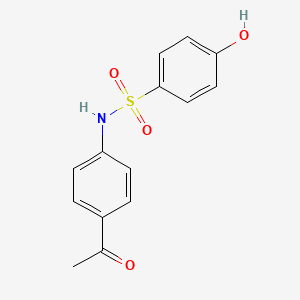
![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)

